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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the fluorescent

dye ATTO 590 in Photoactivated Localization Microscopy (PALM) and direct Stochastic Optical

Reconstruction Microscopy (dSTORM), two powerful super-resolution imaging techniques.

Introduction to ATTO 590 for Super-Resolution
Microscopy
ATTO 590 is a rhodamine-based fluorescent dye characterized by its strong absorption, high

fluorescence quantum yield, and exceptional thermal and photostability, making it a highly

suitable candidate for single-molecule detection and super-resolution microscopy.[1][2][3] Its

moderately hydrophilic nature and availability with various reactive groups (e.g., NHS-ester,

Maleimide, Phalloidin) facilitate the labeling of a wide range of biological molecules, including

proteins and nucleic acids.[3][4]

In the context of single-molecule localization microscopy (SMLM) techniques like PALM and

dSTORM, the ability of a fluorophore to be switched between a fluorescent "on" state and a

dark "off" state is paramount. While PALM traditionally utilizes photoactivatable fluorescent

proteins, organic dyes such as ATTO 590 can be employed in what is sometimes referred to as

"organic dye PALM" or, more commonly, in dSTORM.[5][6] In dSTORM, the photoswitching of

conventional organic dyes is induced by the chemical environment, typically a specialized

imaging buffer.[7]
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Quantitative Photophysical and Photoswitching
Properties of ATTO 590
The performance of ATTO 590 in SMLM is dictated by its photophysical and photoswitching

characteristics. The following tables summarize key quantitative data for ATTO 590.

Property Value Reference(s)

Excitation Maximum (λex) 593 nm [2]

Emission Maximum (λem) 622 nm [2]

Molar Extinction Coefficient 120,000 M⁻¹cm⁻¹ [2]

Fluorescence Quantum Yield 0.80 [2]

Fluorescence Lifetime (τ) 3.7 ns [2]

Table 1: General Photophysical Properties of ATTO 590.
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Parameter Value/Range Conditions Reference(s)

Imaging Buffer 200 mM MEA, pH 7.4 dSTORM [8]

Excitation Laser

Power
4 kW/cm² @ 568 nm dSTORM [8]

On-Time
Varies with buffer and

laser power
dSTORM

Off-Time
Varies with buffer and

laser power
dSTORM

Duty Cycle
Varies with buffer and

laser power
dSTORM

Photon Count per

Localization

Varies with buffer and

laser power
dSTORM

Localization Precision
Dependent on photon

count and setup
SMLM

Switching Cycles
Varies with buffer and

laser power
dSTORM

Table 2: Photoswitching Characteristics of ATTO 590 in dSTORM (representative values).Note:

Quantitative photoswitching parameters are highly dependent on the specific experimental

setup, including the imaging buffer composition, laser power, and camera settings. The values

in this table are indicative and should be optimized for each experiment.

Experimental Protocols
Labeling of Proteins with ATTO 590
Successful SMLM imaging begins with optimal labeling of the target protein. The choice of

reactive derivative of ATTO 590 depends on the available functional groups on the protein of

interest.

Protocol for Amine-Reactive Labeling using ATTO 590 NHS-Ester:

This protocol is suitable for labeling primary amines (e.g., lysine residues) on proteins.[4]
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Protein Preparation:

Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10

mg/mL. Buffers containing primary amines like Tris or glycine are not suitable as they will

compete for the dye.[4]

Adjust the pH of the protein solution to 8.2-8.5 using a sodium bicarbonate buffer. This

ensures that the primary amino groups are deprotonated and reactive.[4]

Dye Preparation:

Dissolve ATTO 590 NHS-ester in anhydrous dimethylformamide (DMF) to a concentration

of 10 mg/mL. This solution should be prepared fresh.[4]

Conjugation Reaction:

Add the dissolved ATTO 590 NHS-ester to the protein solution. The molar ratio of dye to

protein should be optimized for each target protein to achieve the desired degree of

labeling (DOL). A starting point is a 5-10 fold molar excess of the dye.

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

Purification:

Separate the labeled protein from the unconjugated dye using a desalting column (e.g.,

Sephadex G-25) or dialysis.

Characterization:

Determine the protein concentration and the degree of labeling (DOL) by measuring the

absorbance at 280 nm and 594 nm.

Protocol for Thiol-Reactive Labeling using ATTO 590 Maleimide:

This protocol is suitable for labeling cysteine residues on proteins.

Protein Preparation:
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Dissolve the protein in a suitable buffer at pH 7.2-7.5 (e.g., PBS, HEPES).[4] If the protein

contains disulfide bonds that need to be labeled, they must first be reduced to free thiols.

Ensure the buffer is free of reducing agents that could react with the maleimide.

Dye Preparation:

Dissolve ATTO 590 Maleimide in DMF to a concentration of 10 mg/mL immediately before

use.

Conjugation Reaction:

Add the dissolved ATTO 590 Maleimide to the protein solution. A 10-20 fold molar excess

of the dye is a good starting point.

Incubate for 2 hours at room temperature, protected from light.

Purification and Characterization:

Follow the same purification and characterization steps as for the amine-reactive labeling.

Protein & Dye Preparation

Conjugation Purification CharacterizationProtein in Amine-Free Buffer Adjust pH to 8.2-8.5

Mix Protein and Dye

ATTO 590 NHS-Ester in DMF

Incubate 1h at RT Column Chromatography / Dialysis Determine Concentration & DOL

Click to download full resolution via product page

Figure 1: Workflow for labeling proteins with ATTO 590 NHS-Ester.
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dSTORM Imaging Protocol for ATTO 590
This protocol provides a general framework for dSTORM imaging of fixed cells labeled with

ATTO 590.

Sample Preparation:

Culture and fix cells on high-quality coverslips suitable for microscopy.

Perform immunofluorescence staining or other labeling methods to conjugate ATTO 590 to

the target structure.

Ensure a high labeling density for accurate reconstruction of the target structure.

dSTORM Imaging Buffer Preparation:

A common dSTORM buffer for rhodamine dyes like ATTO 590 includes a thiol and an

oxygen scavenging system. A recommended starting point is a buffer containing 200 mM

mercaptoethylamine (MEA) at pH 7.4.[8]

Stock Solutions:

1 M MEA in HCl (pH adjusted to ~7.5-8.0)

GLOX solution (Glucose Oxidase and Catalase)

Buffer B (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% w/v glucose)

Final Imaging Buffer (prepare fresh):

To Buffer B, add the GLOX solution and MEA to their final concentrations.

Imaging Acquisition:

Mount the coverslip in an imaging chamber and add the freshly prepared dSTORM

imaging buffer.

Use a microscope equipped for SMLM with a high-power laser for excitation (e.g., 561 nm

or 594 nm).
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Illuminate the sample with high laser power (e.g., 4 kW/cm²) to induce photoswitching of

the ATTO 590 molecules.[8]

Acquire a time series of images (typically 10,000 to 50,000 frames) with a sensitive

camera (e.g., EMCCD or sCMOS). The exposure time should be optimized to capture

single-molecule blinking events (typically 10-50 ms).

Data Analysis:

Process the raw image data using a single-molecule localization software (e.g.,

ThunderSTORM, rapidSTORM) to detect and localize the individual blinking events with

sub-pixel precision.

Reconstruct the super-resolved image from the list of localizations.

Perform post-processing steps such as drift correction and filtering of localizations based

on photon count and localization precision.
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Sample Preparation Buffer Preparation

Image Acquisition

Data Analysis

Prepare Labeled Sample on Coverslip
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Figure 2: General workflow for dSTORM imaging.
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PALM Imaging Protocol with ATTO 590
While less common than using photoactivatable fluorescent proteins, organic dyes can be used

in PALM-like experiments. This often involves a photoactivation or photoconversion step

induced by a separate laser.

Labeling:

Label the protein of interest with ATTO 590 as described in section 3.1.

Sample Preparation:

Prepare fixed cells on coverslips as for dSTORM.

Imaging:

Use a two-laser setup: an activation laser (e.g., 405 nm) and an excitation laser (e.g., 561

nm or 594 nm).

Start with a low power of the activation laser to sparsely activate a subset of ATTO 590
molecules.

Image the activated molecules with the excitation laser until they photobleach.

Repeat the activation and imaging cycle until a sufficient number of localizations are

collected.

The imaging buffer for this type of experiment may be simpler than for dSTORM, often a

standard buffer like PBS, as the "off" state is the initial, unactivated state of the dye.

Data Analysis:

The data analysis workflow is similar to that of dSTORM.

Application Examples
Imaging the Actin Cytoskeleton
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The actin cytoskeleton plays a crucial role in cell morphology, motility, and intracellular

transport. dSTORM with ATTO 590-phalloidin allows for the visualization of the intricate

network of actin filaments with nanoscale resolution.

Labeling

dSTORM Imaging

Analysis

Fix and Permeabilize Cells

Label with ATTO 590-Phalloidin

Acquire dSTORM Data

Reconstruct Actin Filament Network

Analyze Filament Organization
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Click to download full resolution via product page

Figure 3: Workflow for dSTORM imaging of the actin cytoskeleton.

Visualizing Synaptic Proteins
The precise organization of proteins at the synapse is critical for neuronal communication.

dSTORM with ATTO 590-labeled antibodies against synaptic proteins can reveal the nanoscale

distribution and clustering of these proteins in pre- and post-synaptic compartments.

Troubleshooting
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Problem Possible Cause(s) Suggested Solution(s)

No or weak blinking

- Incorrect imaging buffer

composition or pH.- Insufficient

laser power.- Low labeling

density.

- Prepare fresh imaging buffer

and verify the pH.- Increase

the excitation laser power.-

Optimize the labeling protocol

to increase the DOL or use a

higher concentration of the

labeling reagent.

High background fluorescence

- Autofluorescence from the

sample or medium.- Unbound

dye.

- Use an antifade mounting

medium or a buffer with an

oxygen scavenging system.-

Thoroughly wash the sample

after labeling to remove

unbound dye.- Use a spectrally

distinct fluorophore if

autofluorescence is a major

issue.

Rapid photobleaching
- High laser power.- Inefficient

oxygen scavenging system.

- Reduce the laser power to

the minimum required for

efficient switching.- Ensure the

GLOX system in the imaging

buffer is active.

Poor localization precision

- Low photon count per

localization.- High background

noise.- Microscope drift.

- Optimize the imaging buffer

and laser power to maximize

the photon yield.- Reduce

background fluorescence.-

Use a drift correction algorithm

during data analysis or a

hardware-based drift

stabilization system.

Table 3: Common Troubleshooting Steps for ATTO 590 in dSTORM.
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ATTO 590 is a versatile and robust fluorescent dye that is well-suited for super-resolution

imaging with dSTORM and can be adapted for PALM-like experiments. Its bright fluorescence

and high photostability allow for the acquisition of high-quality single-molecule localization data.

By following the detailed protocols and troubleshooting guidelines provided in this document,

researchers can effectively utilize ATTO 590 to investigate a wide range of biological questions

at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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